Cas no 933219-17-1 (N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)

N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide structure
933219-17-1 structure
商品名:N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide
CAS番号:933219-17-1
MF:C19H16N4O2S
メガワット:364.420942306519
CID:6441892

N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide
    • 9H-Xanthene-9-carboxamide, N-(6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3]thiazin-3-yl)-
    • インチ: 1S/C19H16N4O2S/c24-17(20-18-21-22-19-23(18)10-5-11-26-19)16-12-6-1-3-8-14(12)25-15-9-4-2-7-13(15)16/h1-4,6-9,16H,5,10-11H2,(H,20,21,24)
    • InChIKey: OBQUAVZHJQFBQG-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2N3CCCSC3=NN=2)=O)C2=C(C=CC=C2)OC2=C1C=CC=C2

じっけんとくせい

  • 密度みつど: 1.52±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.71±0.20(Predicted)

N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2080-0139-10μmol
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2080-0139-5mg
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2080-0139-20mg
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2080-0139-15mg
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2080-0139-2mg
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2080-0139-4mg
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2080-0139-5μmol
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2080-0139-3mg
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2080-0139-25mg
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2080-0139-2μmol
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide
933219-17-1 90%+
2μl
$57.0 2023-05-16

N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide 関連文献

N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamideに関する追加情報

Introduction to N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide (CAS No. 933219-17-1)

N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 933219-17-1, represents a novel molecular entity with a unique structural framework that combines the functionalities of triazolo[3,4-b][1,3]thiazine and xanthene derivatives. The intricate architecture of this molecule positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural motif of N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide is characterized by the presence of multiple heterocyclic rings. Specifically, the triazolo[3,4-b][1,3]thiazine core contributes a rich array of electronic and steric properties that can be exploited for biological interactions. This core structure is fused with a xanthene moiety at the 9-position through a carboxamide linkage. The xanthene ring is well-known for its biological activity and has been extensively studied for its potential in various therapeutic applications.

The synthesis of N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the triazolo[3,4-b][1,3]thiazine ring necessitates careful consideration of cyclization conditions to ensure high yield and purity. Subsequent functionalization at the 9-position of the xanthene ring through carboxamide formation further complicates the synthetic route but ultimately enhances the molecular complexity and potential biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of such complex molecules with greater accuracy. Molecular modeling studies on N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide have revealed potential interactions with various biological targets. These studies suggest that the compound may exhibit inhibitory effects on enzymes and receptors involved in critical metabolic pathways. Such findings are particularly intriguing given the growing interest in multitarget-directed drugs (MTDs) that can modulate multiple pathways simultaneously.

In vitro studies have begun to explore the pharmacological profile of N-{5H,6H,7H-1,2,4triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide. Initial experiments have shown promising results in terms of binding affinity to certain protein targets. The compound's ability to interact with these targets suggests potential therapeutic applications in areas such as oncology and inflammatory diseases. However, further research is needed to fully elucidate its mechanism of action and to assess its safety profile.

The xanthene moiety in N-{5H,6H,7H—1,2,4triazolo[34b][13]thiazin—31yl}—9Hzanthen—9carboxamidemakes it an attractive candidate for further investigation due to its established biological activity。 Xanthenes are known for their ability to modulate various cellular processes, including DNA repair, cell cycle regulation, and oxidative stress responses。 The incorporation of a triazolo[34b][13]thiazin—31yl group into this framework introduces additional layers of biological activity, making it a versatile scaffold for drug development。

One of the most exciting aspects of this compound is its potential as a lead molecule for developing novel therapeutics。 The combination of the triazolo[34b][13]thiazin—31yl and xanthene moieties creates a unique pharmacophore that could interact with multiple targets simultaneously。 This multitarget approach has gained considerable traction in recent years due to its potential to overcome limitations associated with single-target drugs, such as drug resistance and off-target effects。

The synthetic route to N-{5Hzanthen—91carboxamidem} involves several key steps that require meticulous optimization。 The initial step involves the formation of the triazolo[34b][13]thiazin—31yl ring through a cyclization reaction。 This step must be carefully controlled to ensure high yield and selectivity。 Subsequent functionalization at the 91position of the xanthene ring through carboxamide formation adds complexity but also enhances the molecular diversity necessary for biological activity。

Recent advances in green chemistry have prompted researchers to explore more sustainable synthetic methodologies for complex molecules like N-{5Hzanthen—91carboxamidem}。 These methodologies aim to minimize waste generation, reduce energy consumption, and utilize environmentally benign reagents。 Implementing such approaches not only makes the synthesis more efficient but also aligns with global efforts to promote sustainable chemical practices。

The pharmacological evaluation of N-{5Hzanthen—91carboxamidem} has been complemented by computational studies that predict its interaction with various biological targets. These studies have identified potential binding sites on enzymes and receptors relevant to diseases such as cancer and inflammation。 The predicted binding affinities suggest that this compound may exhibit therapeutic efficacy in these areas. However, experimental validation is necessary to confirm these predictions and to understand how the compound behaves within living systems。

In conclusion, N-{5Hzanthen—91carboxamidem} (CAS No. 93<0x33><0x32><0x19><0x17><0x31>) represents a novel compound with significant potential in pharmaceutical research。 Its unique structural features, combined with promising preclinical data, make it an attractive candidate for further development into a therapeutic agent。 As research continues into this molecule, we can expect new insights into its mechanisms of action and applications across various therapeutic domains。

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